Benzylaminophenylacetic acid hydrochloride
Overview
Description
Benzylaminophenylacetic acid hydrochloride, also known as benzyl APAA HCl, is a synthetic organic compound with the molecular formula C15H16ClNO21. It is a compound that has been used in various chemical reactions231.
Synthesis Analysis
The synthesis of Benzylaminophenylacetic acid hydrochloride is not explicitly mentioned in the literature. However, the synthesis of similar compounds often involves the reaction of benzyl chloride and ammonia4. Another method could be the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel4. More research is needed to confirm the exact synthesis process for Benzylaminophenylacetic acid hydrochloride.Molecular Structure Analysis
The molecular structure of Benzylaminophenylacetic acid hydrochloride is represented by the formula C15H16ClNO21. The molecular weight of this compound is 277.74 g/mol1.
Chemical Reactions Analysis
The specific chemical reactions involving Benzylaminophenylacetic acid hydrochloride are not explicitly mentioned in the literature. However, similar compounds like benzylamine have been involved in various chemical reactions5. More research is needed to understand the specific chemical reactions of Benzylaminophenylacetic acid hydrochloride.Physical And Chemical Properties Analysis
The physical and chemical properties of Benzylaminophenylacetic acid hydrochloride are not explicitly mentioned in the literature. However, similar compounds like benzylamine are colorless liquids which fume in moist air7. More research is needed to understand the specific physical and chemical properties of Benzylaminophenylacetic acid hydrochloride.Safety And Hazards
The safety and hazards of Benzylaminophenylacetic acid hydrochloride are not explicitly mentioned in the literature. However, similar compounds like hydrochloric acid are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may cause respiratory irritation89. More research is needed to understand the specific safety and hazards of Benzylaminophenylacetic acid hydrochloride.
Future Directions
The future directions of Benzylaminophenylacetic acid hydrochloride are not explicitly mentioned in the literature. However, advances in drug delivery systems could potentially impact the use of this compound10. More research is needed to understand the specific future directions of Benzylaminophenylacetic acid hydrochloride.
Please note that this information is based on the available literature and further research is needed for a more comprehensive understanding of Benzylaminophenylacetic acid hydrochloride.
properties
IUPAC Name |
2-(benzylamino)-2-phenylacetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2.ClH/c17-15(18)14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12;/h1-10,14,16H,11H2,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHRXLXHIIEVHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzylaminophenylacetic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.